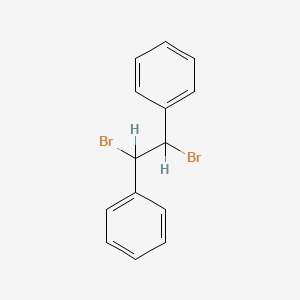

1,2-Dibromo-1,2-diphenylethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16621. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1,2-dibromo-2-phenylethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKESIQQTGWVOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884189 | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5789-30-0, 13440-24-9 | |

| Record name | 1,2-Dibromo-1,2-diphenylethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5789-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005789300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-, (R*,S*)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013440249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilbene dibromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-1,2-diphenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-, (R*,S*)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereoisomers of 1,2-Dibromo-1,2-diphenylethane (B1143902)

This technical guide provides a comprehensive overview of the stereoisomers of this compound, a key molecule in the study of stereochemistry and reaction mechanisms. The presence of two chiral centers in its structure gives rise to three distinct stereoisomers: a meso compound and a pair of enantiomers.[1] This document details their structural differences, physical properties, synthesis, and spectroscopic characterization, along with relevant experimental protocols.

Introduction to the Stereoisomers

This compound, also known as stilbene (B7821643) dibromide, is a vicinal dibromide with the chemical formula C₁₄H₁₂Br₂.[2][3] The two chiral carbon atoms, each bonded to a hydrogen, a bromine, and a phenyl group, are the basis for its stereoisomerism. The three stereoisomers are:

-

meso-1,2-dibromo-1,2-diphenylethane (B7791125) ((1R,2S)- or (1S,2R)-): This diastereomer is achiral due to an internal plane of symmetry, despite having two chiral centers.[1][4] Consequently, it is optically inactive.

-

(1R,2R)-1,2-dibromo-1,2-diphenylethane: A chiral enantiomer that is optically active.

-

(1S,2S)-1,2-dibromo-1,2-diphenylethane: The non-superimposable mirror image of the (1R,2R) isomer, also chiral and optically active.[1]

A 50:50 mixture of the (1R,2R) and (1S,2S) enantiomers is known as a racemic mixture or (±)-1,2-dibromo-1,2-diphenylethane.[1]

Physical and Spectroscopic Properties

The stereoisomers of this compound exhibit distinct physical and spectroscopic properties, which are crucial for their identification and separation.

Table 1: Physical and Spectroscopic Properties of this compound Stereoisomers

| Property | meso-1,2-dibromo-1,2-diphenylethane | (±)-1,2-dibromo-1,2-diphenylethane (Racemic Mixture) |

| Melting Point (°C) | 241 (decomposes)[5][6][7] | 100–110[1] |

| Appearance | White to light yellow crystalline solid/powder[2][3] | White crystalline solid[8] |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO and acetonitrile.[2][3] | Soluble in organic solvents.[2] |

| ¹H NMR (CDCl₃) | The two methine protons are equivalent, showing a single signal (singlet).[1] | The two methine protons are in different chemical environments, resulting in a more complex splitting pattern. |

| Optical Activity | Inactive[1][4] | Inactive (net rotation is zero)[1] |

| Chirality | Achiral[1][4] | Chiral (mixture of enantiomers)[1] |

Synthesis of Stereoisomers

The stereoselective synthesis of the diastereomers of this compound is a classic example of stereospecific reactions in organic chemistry. The geometry of the starting alkene dictates the stereochemical outcome of the bromination reaction.[1]

-

Synthesis of meso-1,2-dibromo-1,2-diphenylethane: The meso isomer is prepared by the bromination of trans-stilbene (B89595). The reaction proceeds through a bromonium ion intermediate, followed by an anti-addition of the bromide ion, resulting in the formation of the meso product.[1][9]

-

Synthesis of (±)-1,2-dibromo-1,2-diphenylethane: The racemic mixture is synthesized by the bromination of cis-stilbene (B147466). The mechanism also involves a bromonium ion intermediate, but the attack of the bromide ion can occur from two different faces, leading to the formation of a pair of enantiomers in equal amounts.[1]

Caption: Stereospecific synthesis of this compound isomers.

Experimental Protocols

A common laboratory procedure involves the use of pyridinium (B92312) tribromide as a safer alternative to liquid bromine.[9]

Materials:

-

trans-Stilbene

-

Pyridinium tribromide

-

Glacial acetic acid

Procedure:

-

Dissolve 0.5 g of trans-stilbene in 10 mL of glacial acetic acid in a 100 mL Erlenmeyer flask, heating gently on a steam bath.[9]

-

Add 1 g of pyridinium tribromide to the solution.[9]

-

Stir the mixture and continue heating for 1-2 minutes. The product will begin to precipitate.[9]

-

Cool the reaction mixture in an ice-water bath.[9]

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.[9]

-

Wash the solid with cold methanol.[9]

-

Recrystallize the crude product from a suitable solvent, such as acetic acid, to obtain purified meso-1,2-dibromo-1,2-diphenylethane.

The synthesis of the racemic mixture from cis-stilbene follows a similar protocol.

Materials:

-

cis-Stilbene

-

Molecular bromine (Br₂) or Pyridinium tribromide

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous Na₂SO₃ solution

-

Methanol

Procedure:

-

Dissolve cis-stilbene in dichloromethane in a flask at 0 °C.[8]

-

Slowly add a solution of molecular bromine in dichloromethane to the stirred solution.[8]

-

Continue stirring for approximately 30 minutes.[8]

-

Wash the reaction mixture with a saturated aqueous solution of sodium sulfite (B76179) to remove any unreacted bromine.[8]

-

Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.[8]

-

Recrystallize the resulting solid from methanol to yield the racemic mixture of this compound.[8]

Stereochemistry in Elimination Reactions

The stereoisomers of this compound are excellent substrates for studying the stereochemistry of elimination reactions, particularly the E2 mechanism. The conformation of the starting material dictates the stereochemistry of the resulting alkene product.[10] For an E2 reaction to occur, the hydrogen atom and the leaving group (bromine) must be in an anti-periplanar arrangement.[11]

-

Elimination from meso-1,2-dibromo-1,2-diphenylethane: Treatment of the meso isomer with a strong base yields the (E)-alkene.[1][11]

-

Elimination from (1R,2R)- or (1S,2S)-1,2-dibromo-1,2-diphenylethane: The enantiomeric forms, upon treatment with a strong base, lead to the formation of the (Z)-alkene.[11]

Caption: Stereochemical outcome of E2 elimination from diastereomers.

Conclusion

The stereoisomers of this compound serve as a fundamental model for understanding the principles of stereochemistry. Their distinct physical properties, stereospecific syntheses, and predictable behavior in elimination reactions make them invaluable tools in both educational and research settings within organic chemistry and drug development. The clear differentiation between the meso compound and the enantiomeric pair highlights the profound impact of molecular symmetry and chirality on chemical and physical properties.

References

- 1. This compound | 5789-30-0 | Benchchem [benchchem.com]

- 2. Buy this compound (EVT-1486044) | 13440-24-9 [evitachem.com]

- 3. benchchem.com [benchchem.com]

- 4. CAS 13440-24-9: meso-1,2-dibromo-1,2-diphenylethane [cymitquimica.com]

- 5. meso-1,2-Dibromo-1,2-diphenylethane = 97 13440-24-9 [sigmaaldrich.com]

- 6. This compound | 13440-24-9 [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. rsc.org [rsc.org]

- 9. books.rsc.org [books.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. brainly.com [brainly.com]

An In-depth Technical Guide to Meso and Racemic 1,2-Dibromo-1,2-diphenylethane: Synthesis, Stereochemistry, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromo-1,2-diphenylethane (B1143902), also known as stilbene (B7821643) dibromide, serves as a quintessential model for exploring the principles of stereoisomerism and stereospecific reactions in organic chemistry. This technical guide provides a comprehensive overview of its two diastereomeric forms: the achiral meso compound and the chiral racemic mixture of enantiomers. A detailed examination of their synthesis, distinct physical and spectroscopic properties, and divergent chemical reactivity is presented. This document is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development, offering insights into the foundational stereochemical concepts that underpin the design and synthesis of complex molecular architectures. While not a therapeutic agent itself, the study of its reaction mechanisms provides a crucial framework for understanding stereoselectivity in the synthesis of chiral drug molecules.

Introduction to Stereoisomerism in this compound

The presence of two adjacent chiral centers in the structure of this compound gives rise to three stereoisomers: a meso diastereomer and a pair of enantiomers, (1R,2R) and (1S,2S).[1] The meso isomer, possessing a plane of symmetry, is achiral despite its two chiral centers.[1] The enantiomeric pair are non-superimposable mirror images and are optically active.[1] An equimolar mixture of the (1R,2R) and (1S,2S) enantiomers constitutes the racemic mixture.[1] The distinct spatial arrangement of the atoms in these stereoisomers leads to significant differences in their physical properties and chemical reactivity.

Stereospecific Synthesis

The synthesis of the meso and racemic diastereomers of this compound is a classic example of a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product. The controlled synthesis is achieved through the bromination of the geometric isomers of stilbene (cis and trans).[1]

Synthesis of meso-1,2-Dibromo-1,2-diphenylethane

The meso isomer is synthesized via the anti-addition of bromine to trans-stilbene.[1][2] The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face, resulting in the exclusive formation of the meso product.

Synthesis of racemic-1,2-Dibromo-1,2-diphenylethane

Conversely, the bromination of cis-stilbene (B147466) yields the racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane.[1] The mechanism is analogous, involving a bromonium ion intermediate and subsequent anti-addition of the bromide ion.[1]

Comparative Data of Meso and Racemic Isomers

The differing stereochemistry of the meso and racemic forms of this compound gives rise to distinct and measurable differences in their physical and spectroscopic properties.

| Property | meso-1,2-Dibromo-1,2-diphenylethane | racemic-1,2-Dibromo-1,2-diphenylethane |

| Melting Point (°C) | 241 (decomposes)[3] | 113[4] |

| Appearance | White to light yellow crystalline solid/powder[2] | White crystalline solid[5] |

| Solubility | Insoluble in water[2][3] | Soluble in organic solvents, insoluble in water[2] |

| Symmetry | Plane of symmetry, achiral[1] | No plane of symmetry, chiral[1] |

| Optical Activity | Inactive[2] | Active (as individual enantiomers)[1] |

Spectroscopic Characterization

Spectroscopic methods are crucial for distinguishing between the meso and racemic isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The chemical shifts of the methine protons are slightly different for the meso and racemic isomers, allowing for their differentiation. In the meso isomer, the two methine protons are equivalent due to the molecule's symmetry.[1]

-

¹³C NMR: The symmetry of the meso isomer results in fewer signals compared to the racemic isomer. In the meso form, the two methine carbons and the corresponding carbons of the phenyl rings are equivalent.[1]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present and to study the conformational isomers (rotamers) of this compound.[1] In the solid state, the molecule predominantly exists in the trans conformation.[1]

Mass Spectrometry (MS)

The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum. A triplet of peaks for the molecular ion is observed at m/z values of M+, [M+2]+, and [M+4]+ in an approximate 1:2:1 ratio, which confirms the presence of two bromine atoms.[1]

Experimental Protocols

Synthesis of meso-1,2-Dibromo-1,2-diphenylethane from (E)-Stilbene

This procedure utilizes pyridinium (B92312) tribromide as a safer alternative to liquid bromine.[4]

Materials:

-

(E)-Stilbene (trans-stilbene)

-

Pyridinium tribromide

-

Glacial acetic acid

Procedure:

-

Dissolve (E)-stilbene in glacial acetic acid in a round-bottom flask.

-

Add pyridinium tribromide to the solution.

-

Heat the mixture gently with stirring. The reaction progress can be monitored by the disappearance of the reddish-brown color of the pyridinium tribromide.

-

After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold methanol (B129727) to remove impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or a mixture of ethanol and water) to obtain pure meso-1,2-dibromo-1,2-diphenylethane.

-

Dry the crystals and determine the melting point and yield.

Synthesis of racemic-1,2-Dibromo-1,2-diphenylethane from (Z)-Stilbene

Materials:

-

(Z)-Stilbene (cis-stilbene)

-

Molecular bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

Procedure: [5]

-

Dissolve (Z)-stilbene in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.[5]

-

Slowly add a solution of molecular bromine in dichloromethane to the stirred solution of (Z)-stilbene.[5] The addition should be dropwise to control the reaction rate and temperature.

-

Continue stirring at 0 °C for a specified period (e.g., 30 minutes).[5]

-

If any solid meso isomer (formed from any contaminating trans-stilbene) precipitates, it can be removed by filtration.[5]

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium bisulfite to remove any unreacted bromine, followed by washing with water and brine.[5]

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from a suitable solvent (e.g., methanol) to yield pure racemic-1,2-dibromo-1,2-diphenylethane as a white crystalline solid.[5]

-

Dry the crystals and determine the melting point and yield.

Chemical Reactivity and Reaction Mechanisms

The stereochemistry of the meso and racemic diastereomers has a profound impact on their reactivity, particularly in elimination reactions.

E2 Elimination Reactions

The bimolecular elimination (E2) reaction of this compound is stereospecific, requiring an anti-periplanar arrangement of the proton being abstracted and the leaving group.[1][6] This stereochemical requirement leads to the formation of different products from the meso and racemic isomers.

-

meso-1,2-Dibromo-1,2-diphenylethane: Treatment of the meso isomer with a strong base, such as potassium hydroxide, results in the formation of (E)-1-bromo-1,2-diphenylethene.[7][8] The required anti-periplanar conformation for the E2 reaction leads exclusively to the (E)-alkene.

-

racemic-1,2-Dibromo-1,2-diphenylethane: In contrast, the E2 elimination from the racemic isomer (either the (1R,2R) or (1S,2S) enantiomer) yields (Z)-1-bromo-1,2-diphenylethene.[7] Again, the stereochemical outcome is dictated by the necessary anti-periplanar arrangement of the H and Br atoms in the transition state.

Debromination Reactions

The diastereomers also exhibit different behaviors in debromination reactions. For instance, when treated with the aromatic base pyridine, the meso dibromide undergoes debromination to yield trans-1,2-diphenylethene (trans-stilbene).[9] Conversely, the racemic isomer undergoes dehydrobromination to form trans-1-bromo-1,2-diphenylethene.[9]

Visualizing Stereospecific Synthesis and Reactions

The following diagrams illustrate the key synthetic pathways and reaction mechanisms discussed.

Caption: Stereospecific bromination of stilbene isomers.

Caption: Stereospecific E2 elimination reactions.

Relevance in Drug Development

While this compound is not directly employed as a therapeutic agent, its role in drug development is foundational. The principles of stereochemistry and stereospecific reactions, so clearly demonstrated by its diastereomers, are of paramount importance in the pharmaceutical industry. Many drugs are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. A thorough understanding of stereoselective synthesis and the characterization of stereoisomers, for which this compound serves as an excellent model, is therefore critical for the development of safe and effective medicines. The mechanistic studies involving this compound provide valuable insights into controlling the three-dimensional structure of molecules, a key aspect of modern drug design and synthesis.

Conclusion

The meso and racemic diastereomers of this compound are not merely textbook examples of stereoisomerism; they are powerful tools for understanding and predicting the outcomes of chemical reactions in three dimensions. Their distinct synthetic pathways, physical properties, and, most importantly, their divergent reactivity in stereospecific reactions, provide a clear and tangible illustration of the profound impact of stereochemistry on molecular behavior. For researchers and professionals in the field of drug development, a solid grasp of these fundamental principles is indispensable for the rational design and synthesis of new chemical entities with specific and predictable biological activities.

References

- 1. This compound | 5789-30-0 | Benchchem [benchchem.com]

- 2. Buy this compound (EVT-1486044) | 13440-24-9 [evitachem.com]

- 3. This compound | 13440-24-9 [chemicalbook.com]

- 4. Solved In this experiment, | Chegg.com [chegg.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. brainly.com [brainly.com]

- 8. LON-CAPA Sn2 [s10.lite.msu.edu]

- 9. allen.in [allen.in]

Synthesis of 1,2-Dibromo-1,2-diphenylethane from Stilbene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis of 1,2-dibromo-1,2-diphenylethane (B1143902) from stilbene (B7821643), a classic example of stereospecific electrophilic addition to an alkene. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, mechanistic insights, and quantitative data.

Introduction

The bromination of stilbene (1,2-diphenylethene) to produce this compound is a fundamental reaction in organic chemistry that demonstrates the principles of electrophilic addition and stereochemistry.[1] The reaction involves the addition of a bromine molecule across the carbon-carbon double bond of stilbene.[2] The stereochemical outcome of this reaction is highly dependent on the configuration of the starting stilbene isomer (cis or trans), making it an excellent model for studying stereospecific reactions.[1] The resulting product, this compound, contains two chiral centers, leading to the possibility of different stereoisomers.[3]

Reaction Mechanism and Stereochemistry

The addition of bromine to an alkene, such as stilbene, proceeds via an electrophilic addition mechanism. The bromine molecule, acting as an electrophile, is attacked by the nucleophilic π-bond of the alkene.[2] This process is stereospecific, meaning that the stereochemistry of the reactant determines the stereochemistry of the product.

The key steps of the mechanism are as follows:

-

Formation of a Bromonium Ion: The bromine molecule becomes polarized as it approaches the electron-rich double bond of stilbene. This induces a dipole, and the electrophilic bromine atom is transferred to the alkene, forming a cyclic bromonium ion intermediate.[2][4] This intermediate prevents free rotation around the central carbon-carbon bond.

-

Nucleophilic Attack by Bromide: A bromide ion (Br⁻), formed in the initial step or present in the reaction mixture, then attacks one of the carbons of the bromonium ion.[1] This attack occurs from the side opposite to the bromonium ion ring, resulting in an anti-addition of the two bromine atoms.[4][5]

The stereochemical outcome is dictated by the starting material:

-

Bromination of trans-Stilbene (B89595): The anti-addition of bromine to trans-stilbene results in the formation of meso-1,2-dibromo-1,2-diphenylethane.[4][6] This product has two chiral centers but is achiral overall due to an internal plane of symmetry.[3]

-

Bromination of cis-Stilbene (B147466): The anti-addition to cis-stilbene produces a racemic mixture of the two enantiomers, (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane.[1]

Caption: Reaction mechanism for the stereospecific bromination of stilbene isomers.

Experimental Protocols

Several methods have been developed for the bromination of stilbene. The choice of method often depends on factors such as safety, environmental considerations ("green chemistry"), and the desired scale of the reaction.

This method utilizes pyridinium (B92312) tribromide as a solid, stable, and safer source of bromine compared to liquid bromine.[1]

Protocol:

-

Dissolve 0.4 g of trans-stilbene in 4 mL of glacial acetic acid in an 18 x 150 mm test tube.[1] Heating in a water bath may be required to facilitate dissolution.[1]

-

Add 0.8 g of pyridinium tribromide to the solution.[1] Wash down the sides of the test tube with an additional 4 mL of glacial acetic acid.[1]

-

Heat the test tube in a boiling water bath for 10 minutes, with occasional stirring.[1] The orange-yellow color of the pyridinium tribromide should fade.[1]

-

Cool the mixture to room temperature.[1]

-

Collect the solid product by vacuum filtration using a Büchner funnel.[1]

-

Wash the collected crystals with two or three small portions (≤ 3 mL) of methanol (B129727) to remove any remaining color.[1]

-

Allow the product to air dry before weighing and determining the melting point.[1]

This "green" approach avoids the use of toxic halogenated solvents and generates bromine in situ from the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂).[7][8]

Protocol:

-

Place 0.5 g of trans-stilbene, 10 mL of ethanol (B145695), and a magnetic stir bar into a 100 mL round-bottom flask.[8]

-

Set up a reflux apparatus by attaching a water-cooled condenser to the flask.[8]

-

Heat the mixture with stirring until the stilbene dissolves.[7]

-

Carefully add 1.2 mL of concentrated (48%) hydrobromic acid through the top of the condenser.[8] Some precipitation of stilbene may occur but it should redissolve during the reaction.[8]

-

Add 0.8 mL of 30% hydrogen peroxide dropwise to the reaction mixture.[7] The solution should turn a golden-yellow color.[8]

-

Continue to reflux and stir for approximately 20 minutes, or until the yellow color fades and the mixture becomes a cloudy white.[8]

-

Turn off the heat and allow the flask to cool to room temperature.

-

Cool the mixture further in an ice bath to maximize product precipitation.[8]

-

Collect the crystalline product by vacuum filtration.[9]

-

Wash the product with cold ethanol and allow it to dry.[9]

This traditional method uses a solution of elemental bromine in a halogenated solvent. Due to the hazardous nature of both bromine and dichloromethane (B109758), this procedure must be performed in a fume hood with appropriate personal protective equipment.[2]

Protocol:

-

Dissolve 5 g of trans-stilbene in 40 cm³ of dichloromethane in a 250 cm³ conical flask.[2]

-

Carefully add a 10% bromine-dichloromethane solution in 5 cm³ portions, swirling after each addition until the reddish-brown color of the bromine disappears.[2]

-

Continue adding the bromine solution until the color persists, indicating the reaction is complete.[2]

-

If excess bromine is present, add cyclohexene (B86901) dropwise until the color disappears.[2]

-

Cool the flask in an ice bath to induce crystallization.[2]

-

Collect the crystals by vacuum filtration using a Büchner funnel.[2]

-

Wash the crystals with 15 cm³ of cold dichloromethane and allow them to dry.[2]

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize key quantitative data for the reactants and products involved in the synthesis.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

|---|---|---|---|---|

| trans-Stilbene | C₁₄H₁₂ | 180.25 | 122-124[1] | White solid |

| cis-Stilbene | C₁₄H₁₂ | 180.25 | 5-6 | Colorless liquid |

| meso-1,2-Dibromo-1,2-diphenylethane | C₁₄H₁₂Br₂ | 340.05[3] | 241-243 (dec.)[1][10] | Colorless/white crystalline solid[10] |

| (±)-1,2-Dibromo-1,2-diphenylethane | C₁₄H₁₂Br₂ | 340.05[3] | 114[1] | White crystalline solid |

| Pyridinium Tribromide | C₅H₆NBr₃ | 319.82 | 128-132 | Red-orange solid |

Table 2: Representative Reaction Conditions and Yields

| Starting Material | Brominating Agent | Solvent | Yield (%) | Product | Reference |

|---|---|---|---|---|---|

| trans-Stilbene | Bromine in Dichloromethane | Dichloromethane | 60.07 | meso-product | [2] |

| trans-Stilbene | Pyridinium Tribromide | Glacial Acetic Acid | 82.8 | meso-product | [4] |

| trans-Stilbene | HBr / H₂O₂ | Ethanol | 45.54 | meso-product | [9] |

| cis-Stilbene | Bromine in Dichloromethane | Dichloromethane | 64 | (±)-product |[11] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy Type | Isomer | Key Signals / Features |

|---|---|---|

| ¹H NMR (CDCl₃) | meso | δ 7.65-7.35 (m, 10 H, Ar-H), 5.50 (s, 2H, CH-Br)[11] |

| ¹H NMR (CDCl₃) | (±) / dl | δ 7.21 (s, 10H, Ar-H), 5.50 (s, 2H, CH-Br)[11] |

| ¹³C NMR (CDCl₃) | meso | δ 140.0, 129.0, 128.8, 127.9 (Ar-C), 56.1 (CH-Br)[11] |

| ¹³C NMR (CDCl₃) | (±) / dl | δ 137.8, 128.6, 128.2 (Ar-C), 59.2 (CH-Br)[11] |

| Mass Spec (EI+) | Both | m/z 338, 340, 342 in ~1:2:1 ratio (M⁺, [M+2]⁺, [M+4]⁺), characteristic of two bromine atoms.[3][11] |

| FTIR (KBr) | meso | Bands corresponding to C-H (aromatic), C=C (aromatic), and C-Br stretches.[6][12] |

Product Characterization

The primary method for distinguishing between the meso and racemic products is melting point determination, as there is a significant difference between them (meso: ~241 °C, racemic: ~114 °C).[1] Spectroscopic methods such as NMR and IR can confirm the formation of the this compound structure.[6][13] Mass spectrometry is particularly useful for confirming the presence of two bromine atoms due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).[3]

Conclusion

The synthesis of this compound from stilbene is a versatile and instructive reaction in organic synthesis. The choice of the starting stilbene isomer allows for the stereospecific synthesis of either the meso compound or a racemic mixture of enantiomers. Various experimental protocols are available, ranging from traditional methods using elemental bromine to greener alternatives that generate the brominating agent in situ. The significant difference in the physical properties of the stereoisomeric products allows for straightforward characterization, making this synthesis a valuable tool for both educational and research purposes in chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. odinity.com [odinity.com]

- 3. This compound | 5789-30-0 | Benchchem [benchchem.com]

- 4. prezi.com [prezi.com]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. books.rsc.org [books.rsc.org]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. STILBENE BROMINATION [web.centre.edu]

- 9. Bromination of Trans- Stilbene to Form 1,2- Dibromo- 1,2-Diphenylethane - 1080 Words | Bartleby [bartleby.com]

- 10. guidechem.com [guidechem.com]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound(13440-24-9) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 1,2-Dibromo-1,2-diphenylethane: Discovery, History, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromo-1,2-diphenylethane (B1143902), also known as stilbene (B7821643) dibromide, is a vicinal dibromide that has played a pivotal role in the development of stereochemistry.[1] This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, the elucidation of its stereoisomers, and its application as a model in mechanistic studies. Detailed experimental protocols for the synthesis of its diastereomers are provided, along with a comparative table of their physicochemical properties. Furthermore, key reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of its chemical behavior.

Discovery and Historical Significance

The study of this compound is deeply rooted in the foundational work of stereochemistry. Its synthesis, typically achieved through the addition of bromine to (E)-stilbene, became a classic example of a stereospecific reaction, yielding the meso diastereomer as the primary product.[1] This transformation has been instrumental in teaching the principles of anti-addition in electrophilic additions to alkenes in organic chemistry laboratories.[1]

The existence of two distinct diastereomeric forms—the optically inactive meso isomer and the racemic dl-pair—made it an ideal model compound for investigating diastereomerism and the influence of stereochemistry on reaction mechanisms.[1][2] Landmark studies involving this compound have included investigations into dyotropic rearrangements, a type of reaction involving the simultaneous migration of two bonds, and stereospecific dehalogenation reactions.[1] The compound's phenyl groups stabilize reactive intermediates, which facilitates the detailed study of reaction pathways such as the E2 elimination mechanism.[2]

Physicochemical Properties and Data

The two diastereomers of this compound exhibit distinct physical and chemical properties. These differences, particularly in melting point and spectroscopic characteristics, are crucial for their identification and separation.

| Property | meso-1,2-Dibromo-1,2-diphenylethane | (dl)-1,2-Dibromo-1,2-diphenylethane |

| Systematic Name | (1R,2S)-1,2-Dibromo-1,2-diphenylethane[2] | (1R,2R)- and (1S,2S)-1,2-Dibromo-1,2-diphenylethane[3] |

| CAS Number | 13440-24-9[1] | 5789-30-0[4] |

| Molecular Formula | C₁₄H₁₂Br₂[1] | C₁₄H₁₂Br₂[5] |

| Molecular Weight | 340.05 g/mol [1] | 340.05 g/mol [5] |

| Appearance | White to light yellow crystalline solid/powder[1] | White crystalline solid[6] |

| Melting Point | 241 °C (decomposes)[1] | 100-110 °C[6] |

| Solubility | Insoluble in water; Soluble in some organic solvents.[1] | Soluble in organic solvents like methanol (B129727).[6] |

| ¹H NMR (CDCl₃) | δ 7.65-7.35 (m, 10H), 5.50 (s, 2H)[6] | δ 7.21 (s, 10H), 5.50 (s, 2H)[6] |

| ¹³C NMR (CDCl₃) | δ 140.0, 129.0, 128.8, 127.9, 56.1[6] | δ 137.8, 128.6, 128.2, 59.2[6] |

Experimental Protocols

The stereoselective synthesis of the diastereomers of this compound is a cornerstone of its chemistry, primarily achieved through the bromination of the geometric isomers of stilbene.

Synthesis of meso-1,2-Dibromo-1,2-diphenylethane from (E)-Stilbene

This protocol describes a common and stereospecific method for the synthesis of the meso diastereomer via the bromination of (E)-stilbene (trans-stilbene). The reaction proceeds through an anti-addition mechanism.[7]

Materials:

-

(E)-Stilbene

-

Pyridinium (B92312) tribromide (or liquid bromine)

-

Glacial acetic acid

-

Methanol (for washing)

Procedure:

-

In a suitable flask, dissolve (E)-stilbene in glacial acetic acid, gently heating if necessary to achieve dissolution.[8]

-

Slowly add a stoichiometric amount of pyridinium tribromide to the solution.[8]

-

Stir the reaction mixture. The product, meso-1,2-dibromo-1,2-diphenylethane, will begin to precipitate.[8]

-

After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.[8]

-

Collect the crystalline product by vacuum filtration.[8]

-

Wash the collected solid with cold methanol to remove any unreacted starting materials and byproducts.[8]

-

Dry the purified product.

Synthesis of (dl)-1,2-Dibromo-1,2-diphenylethane from (Z)-Stilbene

The racemic mixture of (dl)-1,2-dibromo-1,2-diphenylethane is synthesized from (Z)-stilbene (cis-stilbene) through a similar bromination reaction.

Materials:

-

(Z)-Stilbene

-

Molecular bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous Na₂SO₃ solution

-

Methanol (for recrystallization)

Procedure:

-

Dissolve (Z)-stilbene in dichloromethane in a flask cooled to 0 °C.[6]

-

Slowly add a solution of molecular bromine in dichloromethane to the stirred solution of (Z)-stilbene.[6]

-

Continue stirring the reaction mixture at 0 °C for approximately 30 minutes.[6]

-

Filter off any solid meso-isomer that may have formed.[6]

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) to quench any excess bromine.[6]

-

Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.[6]

-

Recrystallize the crude solid from methanol to obtain the pure (dl)-1,2-dibromo-1,2-diphenylethane.[6]

Key Signaling Pathways and Experimental Workflows

The stereochemistry of this compound dictates the outcome of subsequent reactions, a principle that is fundamental to its use in mechanistic studies.

Caption: Stereospecific synthesis of this compound diastereomers.

The conformation of the diastereomers is critical in E2 elimination reactions. The requirement for an anti-periplanar arrangement of the departing hydrogen and bromine atoms leads to the formation of different constitutionally isomeric bromoalkene products.

Caption: Stereoselective E2 elimination reactions of this compound diastereomers.

Conclusion

This compound remains a compound of significant importance in the field of organic chemistry. Its rich history in the development of stereochemical theory, coupled with its continued use as a pedagogical tool and a substrate in mechanistic studies, underscores its enduring legacy. The detailed protocols and data presented in this guide are intended to support researchers and scientists in their exploration of stereochemistry and reaction mechanisms, for which this compound serves as an exemplary model.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 5789-30-0 | Benchchem [benchchem.com]

- 4. This compound CAS#: 5789-30-0 [m.chemicalbook.com]

- 5. This compound, 96%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. rsc.org [rsc.org]

- 7. 内消旋-1,2-二溴-1,2-二苯基乙烷 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to 1,2-Dibromo-1,2-diphenylethane for Researchers and Drug Development Professionals

Introduction

1,2-Dibromo-1,2-diphenylethane, also known as stilbene (B7821643) dibromide, is a halogenated hydrocarbon that serves as a key intermediate and model substrate in organic synthesis and mechanistic studies. Its structure, featuring a central ethane (B1197151) backbone with two bromine atoms and two phenyl groups on adjacent carbons, gives rise to distinct stereoisomers with varying chemical and physical properties. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications relevant to researchers, scientists, and professionals in drug development.

Chemical Identity and Stereoisomers

This compound exists as three stereoisomers: a pair of enantiomers ((1R,2R) and (1S,2S)) that form a racemic mixture, and an achiral meso diastereomer ((1R,2S)).[1] The specific stereoisomer is crucial as it dictates the stereochemical outcome of subsequent reactions. The different forms are identified by distinct CAS numbers.

| Stereoisomer | CAS Number | Synonyms |

| meso-1,2-Dibromo-1,2-diphenylethane (B7791125) | 13440-24-9[2] | meso-Stilbene dibromide |

| (Racemic) this compound | 5789-30-0[3] | Stilbene dibromide |

Physicochemical Properties

The physical and chemical properties of this compound are dependent on its stereoisomeric form. The meso form, due to its higher symmetry, generally has a higher melting point.

| Property | Value | Notes |

| Molecular Formula | C₁₄H₁₂Br₂[2] | Applies to all stereoisomers. |

| Molecular Weight | 340.05 g/mol [2] | Applies to all stereoisomers. |

| Appearance | White to light yellow crystalline solid/powder. | |

| Melting Point | meso: 241 °C (decomposes)[4] racemic: 235-241 °C[3] | The meso form has a distinct, sharp melting point. |

| Boiling Point | 324 °C[3] | |

| Density | 1.613 g/cm³[3] | |

| Solubility | Insoluble in water.[5] Soluble in some organic solvents like acetonitrile (B52724) (with sonication).[4] |

Experimental Protocols

The synthesis of meso-1,2-Dibromo-1,2-diphenylethane is a classic example of a stereospecific reaction, commonly performed in undergraduate and research laboratories. The anti-addition of bromine to (E)-stilbene (trans-stilbene) exclusively yields the meso diastereomer.[6]

Synthesis of meso-1,2-Dibromo-1,2-diphenylethane via Bromination of (E)-Stilbene

This protocol is adapted from established "green" bromination methods that generate bromine in situ, avoiding the handling of highly volatile and corrosive liquid bromine.

Materials:

-

(E)-Stilbene (500 mg)

-

Ethanol (B145695) (15 mL)

-

Concentrated Hydrobromic Acid (HBr, 48%, 1.2 mL)

-

30% Hydrogen Peroxide (H₂O₂, 0.8 mL)

-

Sodium Bicarbonate solution (saturated)

-

Ice-cold water

-

Ice-cold ethanol

Equipment:

-

50 mL round-bottom flask

-

Magnetic stir bar and stir plate with heating mantle

-

Reflux condenser

-

Dropper or pipette

-

Büchner funnel and vacuum filtration apparatus

-

Beakers and graduated cylinders

Procedure:

-

To a 50 mL round-bottom flask containing a magnetic stir bar, add 500 mg of (E)-stilbene and 10 mL of ethanol.

-

Gently heat the mixture with stirring to dissolve the stilbene.

-

Once dissolved, slowly add 1.2 mL of concentrated hydrobromic acid to the flask and swirl to mix.

-

Attach a reflux condenser to the flask and begin the flow of cooling water.

-

Carefully add 0.8 mL of 30% hydrogen peroxide dropwise to the refluxing mixture over a period of approximately 5 minutes.

-

After the addition is complete, continue to stir the reaction mixture at reflux until the solution becomes cloudy white.

-

Add an additional 5 mL of ethanol to the flask.

-

Remove the flask from the heat and allow it to cool to room temperature.

-

Neutralize any excess acid by cautiously adding saturated sodium bicarbonate solution until the pH is between 5 and 7.

-

Cool the flask in an ice-water bath to precipitate the product.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold water, followed by a small amount of ice-cold ethanol.

-

Continue to draw air through the funnel for several minutes to air-dry the product. The resulting product is meso-1,2-dibromo-1,2-diphenylethane.[7]

Applications in Research

While direct applications in drug development are not prominently documented, this compound is a valuable tool in chemical research with indirect relevance to the pharmaceutical sciences:

-

Mechanistic Studies: It is a model substrate for studying the mechanisms of elimination reactions (E1 and E2), which are fundamental in organic synthesis.[1] The stereospecificity of its formation and subsequent reactions provide clear insights into reaction pathways.

-

Intermediate in Organic Synthesis: It serves as a precursor for the synthesis of other molecules, such as diphenylacetylene, through dehydrohalogenation reactions.[6]

-

Electrochemical Studies: The electrochemical dehalogenation of meso-1,2-dibromo-1,2-diphenylethane has been studied to understand the behavior of halogenated compounds under electrochemical conditions.[2]

Visualizations

Stereospecific Synthesis of meso-1,2-Dibromo-1,2-diphenylethane

The following diagram illustrates the workflow for the stereospecific synthesis of meso-1,2-dibromo-1,2-diphenylethane from (E)-stilbene.

Caption: Experimental workflow for the synthesis of meso-1,2-Dibromo-1,2-diphenylethane.

Safety Information

This compound is considered a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[8] It is also harmful if swallowed.[9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[10]

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling any chemical.

References

- 1. This compound | 5789-30-0 | Benchchem [benchchem.com]

- 2. メソ-1,2-ジブロモ-1,2-ジフェニルエタン ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound CAS#: 5789-30-0 [m.chemicalbook.com]

- 4. 内消旋-1,2-二溴-1,2-二苯基乙烷 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 13440-24-9 [chemicalbook.com]

- 6. prezi.com [prezi.com]

- 7. cs.gordon.edu [cs.gordon.edu]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

An In-depth Technical Guide to the Molecular Structure of 1,2-Dibromo-1,2-diphenylethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-1,2-diphenylethane (B1143902), also known as stilbene (B7821643) dibromide, is a vicinal dibromide that serves as a cornerstone molecule in the study of stereochemistry and reaction mechanisms in organic chemistry. Its structure, featuring two chiral centers, gives rise to distinct stereoisomers with unique physical and chemical properties. While not typically a pharmacologically active agent itself, its role as a key intermediate in the synthesis of stilbene derivatives, many of which possess significant biological activities, makes it a compound of interest to the drug development community. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of this compound, with a perspective on its relevance to the synthesis of biologically active molecules.

Molecular Structure and Stereoisomerism

The molecular structure of this compound (C₁₄H₁₂Br₂) is characterized by a central ethane (B1197151) single bond with a phenyl group and a bromine atom attached to each carbon. The presence of two adjacent chiral carbons (C1 and C2) results in the existence of three stereoisomers: a meso compound and a pair of enantiomers.[1]

-

meso-1,2-Dibromo-1,2-diphenylethane ((1R,2S)- or (1S,2R)-): This diastereomer possesses a plane of symmetry, making it achiral and optically inactive despite the presence of two chiral centers.[1] It is typically formed from the bromination of trans-stilbene (B89595).[1]

-

Enantiomeric Pair ((1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane): These stereoisomers are non-superimposable mirror images of each other and are therefore chiral and optically active, rotating plane-polarized light in opposite directions.[1] This pair is typically synthesized from the bromination of cis-stilbene (B147466). A 1:1 mixture of the two enantiomers is known as a racemic mixture or (dl)-1,2-dibromo-1,2-diphenylethane.

Conformational Analysis

The rotation around the central carbon-carbon single bond in this compound is hindered by the bulky phenyl and bromine substituents. The most stable conformation is the anti-periplanar arrangement, where the two bromine atoms (and the two phenyl groups) are positioned at a dihedral angle of 180° to minimize steric hindrance. Gauche conformations, with a dihedral angle of 60° between the bromine atoms, are less stable. The eclipsed conformations represent the highest energy states and are transition states for the interconversion between staggered conformers.[1] The stereochemical outcome of elimination reactions involving this compound is dictated by the requirement for an anti-periplanar arrangement of the departing hydrogen and bromine atoms.[1]

Data Presentation

Physicochemical Properties of this compound Stereoisomers

| Property | meso-1,2-Dibromo-1,2-diphenylethane | (dl)-1,2-Dibromo-1,2-diphenylethane |

| Molecular Formula | C₁₄H₁₂Br₂ | C₁₄H₁₂Br₂ |

| Molecular Weight | 340.05 g/mol | 340.05 g/mol |

| Appearance | White crystalline solid[1] | White solid |

| Melting Point | 235-241 °C[2][3] | 100-110 °C |

| Solubility | Insoluble in water; soluble in organic solvents like acetic acid and chloroform (B151607).[4] | Insoluble in water; soluble in organic solvents. |

| Optical Activity | Optically inactive | Optically active (for individual enantiomers) |

Spectroscopic Data of this compound Stereoisomers

| Spectroscopic Technique | meso-1,2-Dibromo-1,2-diphenylethane | (dl)-1,2-Dibromo-1,2-diphenylethane |

| ¹H NMR (CDCl₃, δ ppm) | ~5.50 (s, 2H, methine protons)[1] | ~5.50 (s, 2H, methine protons)[5] |

| ¹³C NMR (CDCl₃, δ ppm) | Methine: ~56.1; Aromatic: ~127.9, 128.8, 129.0, 140.0[1] | Methine: ~59.2; Aromatic: ~128.2, 128.6, 137.8[5] |

| Mass Spectrometry (EI+) | Molecular ion (M⁺) cluster at m/z 338, 340, 342 (ratio ~1:2:1)[1][5] | Molecular ion (M⁺) cluster at m/z 338, 340, 342 (ratio ~1:2:1)[5] |

Experimental Protocols

Synthesis of meso-1,2-Dibromo-1,2-diphenylethane from trans-Stilbene

This protocol describes the bromination of trans-stilbene using pyridinium (B92312) perbromide as a safer alternative to elemental bromine.[6]

Materials:

-

trans-Stilbene

-

Glacial acetic acid

-

Pyridinium perbromide

-

100 mL Erlenmeyer flask

-

Steam bath or heating mantle

-

Büchner funnel and filter flask

-

Ice bath

Procedure:

-

In a 100 mL Erlenmeyer flask, dissolve 0.5 g of trans-stilbene in 10 mL of glacial acetic acid, gently heating on a steam bath.

-

Once the stilbene has dissolved, add 1.0 g of pyridinium perbromide to the warm solution.

-

Continue heating and stirring the mixture for an additional 1-2 minutes. The product, meso-1,2-dibromo-1,2-diphenylethane, will begin to precipitate as small platelets.[6]

-

Cool the reaction mixture in an ice-water bath to complete the precipitation.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.[6]

-

Wash the collected solid with cold methanol to remove any impurities.[6]

-

Allow the product to air-dry on the filter paper.

Synthesis of (dl)-1,2-Dibromo-1,2-diphenylethane from cis-Stilbene

This protocol details the synthesis of the racemic mixture of this compound via the bromination of cis-stilbene.[5]

Materials:

-

cis-Stilbene

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Molecular bromine (Br₂)

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Methanol

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve cis-stilbene in dichloromethane in a round-bottom flask equipped with a stirrer and cool the solution in an ice bath.

-

Slowly add a solution of molecular bromine in dichloromethane to the cooled stilbene solution with continuous stirring.

-

After the addition is complete, continue stirring for approximately 30 minutes at 0 °C.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium sulfite to remove any unreacted bromine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from methanol to obtain pure (dl)-1,2-dibromo-1,2-diphenylethane.[5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of the this compound isomer in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, the methine protons of both the meso and dl-isomers appear as a singlet around 5.50 ppm.[1][5]

-

For ¹³C NMR, the chemical shifts of the methine and aromatic carbons will differ between the meso and dl-isomers, allowing for their differentiation.[1][5]

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the IR spectrum from approximately 4000 to 400 cm⁻¹.

-

Characteristic peaks for C-H stretching of the phenyl groups will be observed above 3000 cm⁻¹, and C-C stretching within the aromatic rings will appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibrations are typically found in the fingerprint region below 800 cm⁻¹.

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography.

-

Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.

-

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms, with peaks at M⁺, M⁺+2, and M⁺+4 in an approximate ratio of 1:2:1.[1] For this compound, these peaks will appear at m/z 338, 340, and 342.[1][5]

Relevance to Drug Development

While this compound itself is not known to have significant biological activity, it is a crucial precursor for the synthesis of stilbene and its derivatives. Stilbenoids are a class of naturally occurring and synthetic phenolic compounds that exhibit a wide range of pharmacological properties, including antioxidant, anti-inflammatory, cardioprotective, and anticancer activities.[7]

The synthesis of biologically active stilbenes often involves the dehydrobromination of this compound or its substituted analogs. This two-step elimination reaction, typically carried out using a strong base like potassium hydroxide, provides a reliable route to the corresponding alkyne, diphenylacetylene, which can then be further modified to produce a variety of stilbene derivatives.[8]

Visualizations

Experimental Workflow: Synthesis of Stilbene Derivatives

Caption: A generalized workflow for the synthesis of biologically active stilbene derivatives starting from stilbene, with this compound as a key intermediate.

Signaling Pathway: A Representative Target of Stilbene Derivatives

Many stilbene derivatives, such as resveratrol, have been shown to exert their biological effects by modulating various signaling pathways. One such pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in the cellular antioxidant response.

Caption: Simplified diagram of the Nrf2 signaling pathway, a target for some biologically active stilbene derivatives, leading to an antioxidant response and cellular protection.

Conclusion

This compound is a fundamentally important molecule for understanding the principles of stereochemistry and reaction dynamics. For drug development professionals, its primary significance lies in its utility as a versatile synthetic intermediate. The stereospecific synthesis of its various isomers and their subsequent stereospecific reactions provide a powerful tool for the controlled synthesis of a wide array of stilbene derivatives. As research continues to uncover the therapeutic potential of stilbenoids, the chemistry of their precursors, such as this compound, will remain a critical area of knowledge for the development of new therapeutic agents.

References

- 1. This compound | 5789-30-0 | Benchchem [benchchem.com]

- 2. cs.gordon.edu [cs.gordon.edu]

- 3. This compound CAS#: 5789-30-0 [m.chemicalbook.com]

- 4. Buy this compound (EVT-1486044) | 13440-24-9 [evitachem.com]

- 5. rsc.org [rsc.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prezi.com [prezi.com]

Solubility Profile of 1,2-Dibromo-1,2-diphenylethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-Dibromo-1,2-diphenylethane (also known as stilbene (B7821643) dibromide) in common laboratory solvents. Understanding the solubility characteristics of this compound is crucial for its application in organic synthesis, purification, and various research contexts. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Solubility Data

Quantitative Solubility Data

A specific quantitative solubility value has been reported for acetonitrile (B52724). For high-performance liquid chromatography (HPLC) analysis, meso-1,2-Dibromo-1,2-diphenylethane is solubilized in acetonitrile with the aid of sonication.

| Solvent | Temperature (°C) | Solubility | Method |

| Acetonitrile | Not Specified | 0.5 mg/mL | HPLC sample preparation (with sonication) |

Qualitative Solubility Information

General observations from various sources indicate the following solubility behaviors:

| Solvent | Solubility | Notes |

| Water | Insoluble | Consistently reported across multiple sources[1][2][3]. |

| Organic Solvents | Generally Soluble | Stated as a general property without specific solvents or quantitative data in some sources[1]. |

| Dimethyl Sulfoxide (DMSO) | Soluble | The compound is used in reactions with 9-substituted fluorenide ions in DMSO, implying solubility[2]. |

| Ethanol | Sparingly Soluble / Insoluble | One source indicates it is not soluble in ethanol[4]. However, it is used in reactions with potassium hydroxide (B78521) in ethanol, suggesting at least partial solubility under reaction conditions[5]. |

| Chloroform | Implied Soluble | Used as a solvent in the bromination of stilbene to produce this compound. |

It is important to note that the two diastereomers of this compound, the meso compound and the racemic mixture (d,l-pair), may exhibit different solubilities. The majority of the available information pertains to the meso isomer.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and transfer it to a vial. The presence of excess solid is crucial to ensure that the solution becomes saturated.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath or a shaker incubator set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid. The solubility can then be calculated in terms of g/100mL or other units.

-

Spectroscopic/Chromatographic Method: Dilute the filtered saturated solution to a known concentration that falls within the linear range of a pre-established calibration curve for this compound on an HPLC or UV-Vis spectrophotometer. Calculate the concentration of the saturated solution based on the dilution factor and the calibration curve.

-

-

Data Reporting: Report the solubility in appropriate units (e.g., g/100 mL, mol/L) along with the specific solvent and temperature.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Workflow for experimental solubility determination.

Signaling Pathway Analogy: The Dissolution Process

While not a biological signaling pathway, the process of dissolution can be conceptually illustrated in a similar manner, showing the key interactions leading to a solute dissolving in a solvent.

Caption: Conceptual pathway of the dissolution process.

References

- 1. Buy this compound (EVT-1486044) | 13440-24-9 [evitachem.com]

- 2. This compound | 13440-24-9 [chemicalbook.com]

- 3. This compound CAS#: 13440-24-9 [m.chemicalbook.com]

- 4. Solved is Meso-stilbene dibromide soluble in ethanol? | Chegg.com [chegg.com]

- 5. (Solved) - If meso-stilbene dibromide is treated with KOH in ethanol, it is... (1 Answer) | Transtutors [transtutors.com]

An In-depth Technical Guide to Stilbene Dibromide: Nomenclature, Synthesis, and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stilbene (B7821643) dibromide, a key compound in the study of stereochemistry and reaction mechanisms. The guide details its formal nomenclature, stereoisomeric forms, and detailed experimental protocols for its synthesis. Quantitative data is presented in structured tables for ease of comparison, and a logical diagram illustrates the stereochemical outcomes of the synthesis.

IUPAC Nomenclature and Stereoisomers

Stilbene dibromide is the common name for 1,2-dibromo-1,2-diphenylethane .[1] The presence of two stereogenic centers in the molecule gives rise to three stereoisomers: a meso compound and a pair of enantiomers.[2][3]

The stereoisomers are:

-

(1R,2S)-1,2-dibromo-1,2-diphenylethane: This is the meso compound, which is achiral due to an internal plane of symmetry.[2][3][4]

-

(1R,2R)-1,2-dibromo-1,2-diphenylethane and (1S,2S)-1,2-dibromo-1,2-diphenylethane: This pair of enantiomers are non-superimposable mirror images and are chiral.[2][3] A mixture containing equal amounts of both enantiomers is known as a racemic mixture.[2]

Physicochemical Properties of Stilbene Dibromide Isomers

The different stereoisomers of stilbene dibromide exhibit distinct physical properties, most notably their melting points. These differences are crucial for the identification and separation of the isomers.

| Property | meso-Stilbene Dibromide | Racemic Stilbene Dibromide ((±)-1,2-dibromo-1,2-diphenylethane) |

| Melting Point (°C) | 238-243[5][6][7] | 114-115[5][7] |

| Appearance | White crystalline solid[4][8] | Not specified |

| Solubility | Soluble in organic solvents, insoluble in water.[8] | Not specified |

Synthesis of Stilbene Dibromide

The synthesis of stilbene dibromide is a classic example of an electrophilic addition of a halogen to an alkene. The stereochemical outcome of the reaction is dependent on the stereochemistry of the starting stilbene isomer (E or Z).

Synthesis of meso-Stilbene Dibromide from (E)-Stilbene

The bromination of (E)-stilbene (trans-stilbene) proceeds via an anti-addition mechanism, predominantly yielding the meso-1,2-dibromo-1,2-diphenylethane.[9] This stereospecificity is a result of the formation of a cyclic bromonium ion intermediate.[2][5]

This procedure is adapted from established laboratory methods.[6][10]

Materials:

-

(E)-Stilbene

-

Pyridinium (B92312) tribromide

-

Glacial acetic acid

-

Methanol (B129727) (ice-cold)

Procedure:

-

In a suitable flask, dissolve (E)-stilbene (1.0 eq) in glacial acetic acid with gentle heating.

-

Once dissolved, add pyridinium tribromide (1.1 eq) portion-wise to the warm, stirring solution.

-

Continue stirring the reaction mixture for 30 minutes. The product will begin to precipitate.

-

Cool the reaction mixture in an ice bath to complete the crystallization.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a minimal amount of ice-cold methanol to remove any impurities.

-

Dry the product to obtain meso-stilbene dibromide.

Quantitative Data:

-

Yield: A typical reported yield for this reaction is around 50%.[6]

-

Melting Point: The expected melting point of the meso-product is in the range of 238-241°C.[6]

Synthesis of Racemic Stilbene Dibromide from (Z)-Stilbene

In contrast to the bromination of (E)-stilbene, the bromination of (Z)-stilbene (cis-stilbene) yields a racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane.[9][11] The reaction also proceeds through a bromonium ion intermediate, but the initial stereochemistry of the alkene dictates the formation of the enantiomeric pair.

Stereochemical Pathway of Stilbene Bromination

The following diagram illustrates the stereochemical course of the bromination of both (E)- and (Z)-stilbene, leading to the formation of the respective stereoisomers of stilbene dibromide.

Caption: Stereochemical pathways for the bromination of (E)- and (Z)-stilbene.

Conclusion

This technical guide has provided a detailed overview of the IUPAC nomenclature, stereoisomerism, and synthesis of stilbene dibromide. The distinct physical properties of the stereoisomers, coupled with the stereospecific nature of the synthesis from different stilbene precursors, make this compound an excellent model system for studying fundamental principles of organic chemistry. The provided experimental protocol offers a reliable method for the synthesis of meso-stilbene dibromide, a valuable compound for further research and developmental applications.

References

- 1. Solved Give the IUPAC name (without designating | Chegg.com [chegg.com]

- 2. This compound | 5789-30-0 | Benchchem [benchchem.com]

- 3. homework.study.com [homework.study.com]

- 4. meso-Stilbene dibromide - Wikipedia [en.wikipedia.org]

- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 6. article.sapub.org [article.sapub.org]

- 7. researchgate.net [researchgate.net]

- 8. Buy this compound (EVT-1486044) | 13440-24-9 [evitachem.com]

- 9. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 10. books.rsc.org [books.rsc.org]

- 11. Stilbene [chemeurope.com]

An In-depth Technical Guide to the Electrophilic Addition on Alkenes Using Stilbene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrophilic addition reactions are a fundamental class of reactions in organic chemistry, pivotal in the synthesis of a vast array of molecules, including pharmaceuticals. These reactions involve the addition of an electrophile to an electron-rich alkene, leading to the formation of a more saturated compound. Stilbene (B7821643), with its two geometric isomers, (E)- and (Z)-stilbene, serves as an exemplary substrate for studying the mechanisms and stereochemical outcomes of these additions. The rigid and well-defined stereochemistry of the stilbene isomers allows for a clear investigation of how the spatial arrangement of substituents influences the reaction pathway and the stereochemistry of the products. This guide provides a comprehensive overview of the core principles of electrophilic addition on stilbene, detailing reaction mechanisms, experimental protocols, and quantitative data to aid researchers in their synthetic endeavors.

Core Concepts of Electrophilic Addition to Alkenes

Alkenes are characterized by the presence of a carbon-carbon double bond, which consists of a strong sigma (σ) bond and a weaker, more accessible pi (π) bond. The electron density of the π bond makes alkenes nucleophilic and susceptible to attack by electrophiles—species that are electron-deficient. The general mechanism of electrophilic addition proceeds in a two-step manner:

-

Electrophilic Attack: The π bond of the alkene attacks an electrophile (E+), forming a carbocation intermediate and a new single bond between one of the carbon atoms and the electrophile.

-

Nucleophilic Capture: A nucleophile (Nu-) then attacks the carbocation, forming the final addition product.

The regioselectivity of this addition to unsymmetrical alkenes is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. However, for a symmetrical alkene like stilbene, the initial addition of the electrophile can occur at either of the double-bonded carbons with equal probability. The stereochemistry of the reaction, whether it proceeds via syn-addition (addition to the same face of the double bond) or anti-addition (addition to opposite faces), is a key aspect that will be explored in detail using stilbene as a model.

Halogenation of Stilbene: A Stereospecific Reaction

The addition of halogens, particularly bromine (Br₂), to stilbene is a classic example of a stereospecific electrophilic addition reaction. The stereochemistry of the starting stilbene isomer dictates the stereochemistry of the resulting dihalide product.

Bromination of (E)-Stilbene

The bromination of (E)-stilbene proceeds via an anti-addition mechanism. The initial attack of the π bond on a bromine molecule leads to the formation of a cyclic bromonium ion intermediate. This intermediate prevents rotation around the central carbon-carbon bond. The subsequent backside attack by a bromide ion (Br⁻) on one of the carbons of the bromonium ion results in the exclusive formation of meso-1,2-dibromo-1,2-diphenylethane.[1][2] The reaction is highly stereospecific, with some sources reporting a high diastereomeric ratio of the meso product.

Bromination of (Z)-Stilbene

Similarly, the bromination of (Z)-stilbene also proceeds through an anti-addition pathway. The formation of the bromonium ion intermediate, followed by the backside attack of a bromide ion, leads to the formation of a racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane.[2]

Quantitative Data on Bromination of Stilbene Isomers

| Starting Material | Reagent | Product(s) | Diastereomeric Ratio (meso:dl) | Yield | Reference |

| (E)-Stilbene | Br₂ in CCl₄ | meso-1,2-dibromo-1,2-diphenylethane | Predominantly meso | High | [1] |

| (Z)-Stilbene | Br₂ in CCl₄ | (±)-1,2-dibromo-1,2-diphenylethane | Predominantly dl | High | [2] |

Experimental Protocols for Bromination

Protocol 1: Bromination of (E)-Stilbene using Pyridinium (B92312) Tribromide [2]